Fenoxaprop-ethyl, (-)-

Vue d'ensemble

Description

Fenoxaprop-ethyl, (-)- is a post-emergence herbicide used to control annual and perennial grasses. It is a chiral molecule existing in the R- and S-forms, with Fenoxaprop-P being the R-isomer. This compound has a low aqueous solubility and low volatility. It tends not to be persistent in soils but may persist in water systems under certain conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fenoxaprop-ethyl is synthesized through a series of chemical reactions involving the esterification of 2-[4-(6-chlorobenzoxazol-2-yloxy) phenoxy]propionic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of Fenoxaprop-ethyl involves large-scale esterification processes. The raw materials are mixed in reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization processes to obtain the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

Fenoxaprop-ethyl undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The primary reaction is hydrolysis, where Fenoxaprop-ethyl is converted to Fenoxaprop-P, the active form of the compound .

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major product formed from the hydrolysis of Fenoxaprop-ethyl is Fenoxaprop-P. Other reactions may yield various metabolites depending on the specific conditions and reagents used .

Applications De Recherche Scientifique

Agricultural Applications

Fenoxaprop-ethyl is widely utilized in agriculture for post-emergence weed control in crops such as:

- Soybean

- Sugar Beet

- Cotton

- Potato

- Wheat

The herbicide functions by inhibiting fatty acid synthesis through the inhibition of acetyl-CoA carboxylase, which is crucial for plant growth and development . Its effectiveness against grassy weeds makes it a valuable tool in integrated pest management strategies.

Environmental Fate and Behavior

Research has shown that fenoxaprop-ethyl degrades rapidly in aquatic environments, with half-lives of less than one day in water and sediment microcosms. The primary degradation product, fenoxaprop, retains herbicidal activity but exhibits different environmental persistence compared to its parent compound. The degradation process is enantioselective, with the S-enantiomer degrading faster than the R-enantiomer .

Table 1: Degradation Products and Their Persistence

| Compound | Half-life (days) | Activity Level |

|---|---|---|

| Fenoxaprop-ethyl (FE) | <1 | Herbicidally inactive |

| Fenoxaprop (FA) | 6.4 - 12.4 | Active |

| Ethyl-2-(4-hydroxyphenoxy)propanoate (EHPP) | Variable | Inactive |

| 2-(4-hydroxyphenoxy)propanoic acid (HPPA) | Variable | Inactive |

Toxicity Studies and Case Reports

While fenoxaprop-ethyl is generally considered safe when used according to guidelines, there have been instances of acute poisoning. A notable case involved a patient who suffered from acute myocardial infarction following exposure to fenoxaprop-P-ethyl, highlighting the need for awareness regarding potential toxicity .

Table 2: Clinical Features of Fenoxaprop Poisoning

| Symptom | Description |

|---|---|

| Altered Sensorium | Confusion or decreased consciousness |

| Gastric Symptoms | Epigastric burning sensation, vomiting |

| Cardiac Complications | Acute myocardial infarction |

In a study analyzing multiple cases of self-poisoning with herbicides containing fenoxaprop-P-ethyl, it was found that the overall case fatality rate was significantly lower compared to other common herbicides like paraquat and glyphosate . This suggests that while caution is warranted, the acute risk from fenoxaprop may be relatively low.

Analytical Methods for Chiral Separation

Given that fenoxaprop-ethyl is a chiral compound, analytical methods to distinguish between its enantiomers are crucial. Techniques such as chiral chromatography have been developed to assess enantiomeric purity, which is essential for evaluating both efficacy and safety in agricultural applications .

Table 3: Chiral Separation Techniques

| Technique | Description |

|---|---|

| Pressurized CEC | Utilizes pressure to enhance separation |

| Perphenylcarbamoyl-β-CD | A chiral selector used for enantioseparation |

Mécanisme D'action

Fenoxaprop-ethyl exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis in grasses. This inhibition leads to the disruption of lipid synthesis, resulting in the death of the target plants. The molecular targets include the ACCase enzyme, and the pathways involved are related to fatty acid metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Sethoxydim

- Clethodim

- Pinoxaden

Uniqueness

Fenoxaprop-ethyl is unique due to its specific inhibition of the ACCase enzyme in grasses, making it highly effective against a wide range of grass species. Its chiral nature, with the R-isomer being the active form, also distinguishes it from other similar compounds .

Activité Biologique

Fenoxaprop-ethyl, a selective herbicide belonging to the aryloxyphenoxypropionate class, has garnered attention for its biological activity, particularly in weed control and its environmental impact. This article delves into the compound's biological activity, including its efficacy against various plant species, metabolic pathways, environmental degradation, and toxicity.

Fenoxaprop-ethyl is a chiral molecule with two enantiomers: R- and S-fenoxaprop. The R-enantiomer is primarily responsible for herbicidal activity, functioning as an inhibitor of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in plants. This inhibition disrupts the growth of susceptible weeds while leaving crops like rice relatively unharmed due to their different metabolic pathways.

Efficacy Against Weeds

The herbicidal efficacy of fenoxaprop-ethyl varies among different plant species. Studies have shown that it exhibits significant activity against barnyard grass (Echinochloa crusgalli), with control efficiencies exceeding 70% at concentrations of 0.5 mmol/L. In contrast, it shows lower effectiveness against rape (Brassica campestris), where control rates drop below 30% at similar concentrations .

Table 1: Herbicidal Activity of Fenoxaprop-ethyl Against Various Weeds

| Weed Species | Control Efficiency (%) | Concentration (mmol/L) |

|---|---|---|

| Barnyard Grass | >70 | 0.5 |

| Rape | <30 | 0.5 |

Metabolism and Resistance

Research indicates that resistance to fenoxaprop-ethyl can develop through enhanced metabolic pathways in certain weed populations, such as Alopecurus japonicus. Studies have demonstrated that resistant populations exhibit significantly higher GR50 values (the dose required to reduce growth by 50%) compared to susceptible ones, indicating a need for alternative management strategies .

Table 2: Resistance Index in Alopecurus japonicus

| Population Type | Treatment | GR50 (g a.i./ha) | Resistance Index |

|---|---|---|---|

| Resistant (R) | Fenoxaprop-ethyl | 322.7 | 41.2 |

| Susceptible (S) | Fenoxaprop-ethyl | 9.7 | 1.2 |

Environmental Fate and Degradation

Fenoxaprop-ethyl is known for its rapid degradation in aquatic environments, with half-lives often less than one day. The primary degradation product is fenoxaprop acid (FA), which retains herbicidal activity but is less toxic than the parent compound . The degradation process is influenced by microbial activity and environmental conditions such as water content.

Table 3: Environmental Degradation Products of Fenoxaprop-ethyl

| Degradation Product | Toxicity Level (LC50) |

|---|---|

| Fenoxaprop Acid (FA) | Less toxic than FPE |

| Ethyl-2-(4-hydroxyphenoxy)propanoate (EHPP) | Moderate toxicity |

| 6-Chloro-2,3-dihydrobenzoxazol-2-one (CDHB) | High toxicity to aquatic organisms |

Toxicity and Safety Profile

Acute toxicity studies reveal that fenoxaprop-ethyl has a relatively low toxicity profile compared to other herbicides. A case series reported no fatalities among patients who ingested products containing fenoxaprop-ethyl, suggesting it poses a lower risk for acute poisoning incidents . The median hospital stay for affected individuals was only one day, indicating mild clinical effects primarily characterized by gastrointestinal discomfort.

Table 4: Clinical Outcomes of Acute Poisoning Cases

| Clinical Feature | Observation |

|---|---|

| Number of Patients | 86 |

| Median Time to Hospital Presentation | 4 hours |

| Case Fatality Rate | 0% |

Propriétés

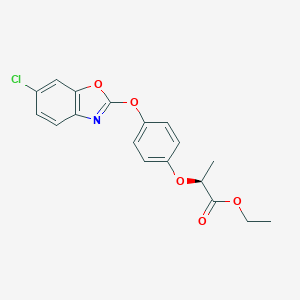

IUPAC Name |

ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO5/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKBPHSEKWERTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO5 | |

| Record name | FENOXAPROP ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032392 | |

| Record name | Fenoxaprop-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Coarse light beige to brown powder. Selective herbicide., Colorless solid; [HSDB] Light beige to brown solid; [CAMEO] | |

| Record name | FENOXAPROP ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenoxaprop-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5282 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

200 °C @ 100 pa | |

| Record name | FENOXAPROP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility @ 20 °C: >0.5% in hexane; >1% in cyclohexane, ethanol, 1-octanol; >20%in ethyl acetate; >30% in toluene; >50% in acetone; solubility in water @ 25 °C: 0.9 mg/l | |

| Record name | FENOXAPROP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 0.19 X 10-5 Pa @ 20 °C | |

| Record name | Fenoxaprop-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5282 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FENOXAPROP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Fenoxaprop-ethyl is a proprietary combination of nitrate and L-arginine that provides the beneficial cardiovascular effects of nitrates. Combining L-arginine with organic nitrates prevents the endothelial cell's depletion of L-arginine and the associated problem of nitrate tolerance. By eliminating nitrate tolerance, Fenoxaprop-ethyl allows patients to receive the continuous, 24-hour benefit of a potent nitrate product, thus sustaining the desired vasodilation effect. | |

| Record name | Fenoxaprop-ethyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Colorless solid | |

CAS No. |

66441-23-4, 113776-20-8 | |

| Record name | FENOXAPROP ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenoxaprop-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66441-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoxaprop-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066441234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoxaprop-ethyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenoxaprop-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-[4-[(6-chlorobenzoxazol-2-yl)oxy]phenoxy]propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (2S)-(+)-2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOXAPROP-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U20WEM458 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENOXAPROP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

84-85 °C | |

| Record name | FENOXAPROP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.